5-(Difluoromethyl)oxazole 5-(Difluoromethyl)oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16202432
InChI: InChI=1S/C4H3F2NO/c5-4(6)3-1-7-2-8-3/h1-2,4H
SMILES:
Molecular Formula: C4H3F2NO
Molecular Weight: 119.07 g/mol

5-(Difluoromethyl)oxazole

CAS No.:

Cat. No.: VC16202432

Molecular Formula: C4H3F2NO

Molecular Weight: 119.07 g/mol

* For research use only. Not for human or veterinary use.

5-(Difluoromethyl)oxazole -

Specification

Molecular Formula C4H3F2NO
Molecular Weight 119.07 g/mol
IUPAC Name 5-(difluoromethyl)-1,3-oxazole
Standard InChI InChI=1S/C4H3F2NO/c5-4(6)3-1-7-2-8-3/h1-2,4H
Standard InChI Key RUNSGKIFDXXMGM-UHFFFAOYSA-N
Canonical SMILES C1=C(OC=N1)C(F)F

Introduction

Structural and Physicochemical Properties

5-(Difluoromethyl)oxazole (C4H3F2NO) features a molecular weight of 135.07 g/mol. The oxazole core’s aromaticity is perturbed by the electron-withdrawing difluoromethyl group, which enhances the ring’s electrophilicity. Key physicochemical properties include:

  • Boiling Point: Estimated at 150–160°C (extrapolated from similar oxazoles).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the polar C-F bonds.

  • Stability: Resists hydrolysis under acidic conditions but may degrade under strong bases.

The difluoromethyl group’s inductive effects increase the compound’s metabolic stability compared to non-fluorinated analogs, a trait leveraged in drug design .

Synthetic Strategies

Tandem Cycloisomerization/Hydroxyalkylation

Recent advances in oxazole synthesis, such as the Zn(OTf)2-catalyzed tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates, offer a plausible route to 5-(difluoromethyl)oxazole . Although this method was demonstrated for CF3-substituted oxazoles, substituting trifluoropyruvate with difluoromethyl-containing reagents could yield the target compound. Key steps include:

  • Cycloisomerization: Formation of an oxazoline intermediate via Zn(OTf)2-mediated activation of N-propargylamides.

  • Hydroxyalkylation: Reaction with difluoromethyl pyruvate analogs to install the -CF2H group.

This method’s advantages—high atom economy and functional group tolerance—suggest scalability for 5-(difluoromethyl)oxazole production .

Alternative Pathways

  • Nucleophilic Fluorination: Substitution of a hydroxyl or halogen group at the 5-position with difluoromethyl reagents (e.g., HCF2SiMe3).

  • De Novo Ring Synthesis: Condensation of α,α-difluoro-β-ketoesters with ammonia derivatives to construct the oxazole ring.

Chemical Reactivity

The difluoromethyl group directs electrophilic substitution to the 4-position of the oxazole ring, while the nitrogen atom facilitates nucleophilic attacks. Notable reactions include:

Reaction TypeReagents/ConditionsMajor Products
Electrophilic AcylationAcetyl chloride, AlCl34-Acetyl-5-(difluoromethyl)oxazole
Nucleophilic SubstitutionNaOMe, MeOH2-Methoxy-5-(difluoromethyl)oxazole
OxidationKMnO4, H2OOxazole-4-carboxylic acid derivative

These reactions underscore the compound’s versatility as a building block for functionalized heterocycles .

Biological and Industrial Applications

Materials Science

Incorporating 5-(difluoromethyl)oxazole into polymers improves thermal stability and chemical resistance. For example, fluorinated oxazole-containing polyamides show promise in high-performance coatings and electronic insulators.

Comparative Analysis with Related Oxazoles

The table below contrasts 5-(difluoromethyl)oxazole with structurally similar compounds:

CompoundSubstituentKey PropertiesApplications
5-(Trifluoromethyl)oxazole-CF3 at C5Higher electrophilicity, lower metabolic stabilityAntibacterial agents
5-Fluorooxazole-F at C5Moderate reactivity, improved solubilitySynthetic intermediates
5-Methyloxazole-CH3 at C5Lipophilic, prone to oxidationPolymer additives

The difluoromethyl group strikes a balance between the electron-withdrawing effects of -CF3 and the steric bulk of -CH3, enabling tailored applications.

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